molecular formula C24H42N4O8 B2536674 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-25-8

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Cat. No.: B2536674
CAS No.: 1523618-25-8
M. Wt: 514.62
InChI Key: LFEWKQXWSHXJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C11H20N2O2. It is used as a reagent in various chemical syntheses, particularly in the development of pharmaceutical compounds. This compound is known for its role in the synthesis of spirodiamine-diarylketoxime derivatives, which are melanin concentrating hormone (MCH-1R) antagonists, and dihydroisoindolecarboxamide derivatives, which are inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid to form the hemioxalate salt. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 2°C and 8°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various spirodiamine derivatives, which are useful in pharmaceutical applications. These derivatives exhibit different biological activities, making them valuable in drug development .

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate include:

Uniqueness

What sets this compound apart is its specific application in the synthesis of MCH-1R antagonists and NAMPT and ROCK inhibitors.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEWKQXWSHXJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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